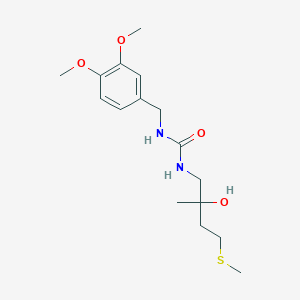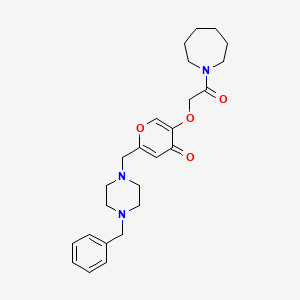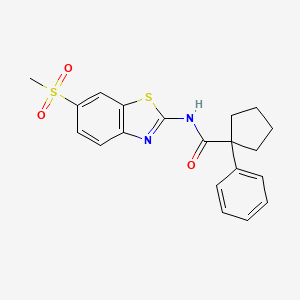
N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole are compounds with fused benzene and thiazole moiety containing nitrogen and sulphur .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 . More detailed information about its melting point, boiling point, density, and other physical properties can be found on specialized chemical databases .科学的研究の応用
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological properties of compounds, including those related to N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide. These studies aim to identify new selective class III agents for arrhythmia treatment, demonstrating significant potential in vitro and in vivo models (Morgan et al., 1990).
Molecular Structure Analysis
Studies on the degradation products of related compounds under specific conditions, such as crystallization under humidity, have contributed to understanding the molecular structure and stability of these molecules. This includes detailed analyses of crystal structure and intermolecular interactions, offering insights into their chemical behavior and properties (Etsè et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of benzothiazole and benzimidazole derivatives, including those related to the chemical structure , have been explored for their potential antitumor and antimicrobial activities. These studies encompass the development of new synthetic routes and the assessment of biological efficacy against specific cell lines, highlighting their relevance in medicinal chemistry and pharmacology (Fahim & Shalaby, 2019).
Enantioselective Synthesis
Research into enantioselective synthesis methods has been conducted, aiming to create compounds with specific stereochemical configurations. This includes the development of catalytic systems for the addition of dialkylzinc to imines, producing N-formylated products with high yields and enantioselectivities. Such methodologies are critical for generating compounds with desired biological activities (Dahmen & Bräse, 2002).
Photovoltaic Performance Enhancement
The role of solvents in modifying the morphology of polymer-solvent interactions has been investigated, particularly in the context of improving photovoltaic device performance. This research underscores the importance of material science in developing more efficient solar cells, demonstrating the broader applicability of compounds related to this compound in energy technologies (Chu et al., 2011).
作用機序
Target of Action
The primary target of N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This results in improved cognition and memory, particularly beneficial in conditions like Alzheimer’s disease .
Result of Action
The compound has shown promising results in the therapy of Alzheimer’s disease . It has demonstrated strong inhibition of AChE and Aβ 1-42 aggregation, which are key pathological markers of Alzheimer’s disease . Furthermore, it has shown neuroprotective properties and the ability to enhance cognition . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-27(24,25)15-9-10-16-17(13-15)26-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLNVSGXPTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)
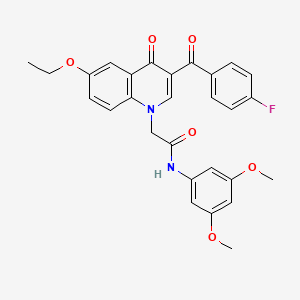
![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)
![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)
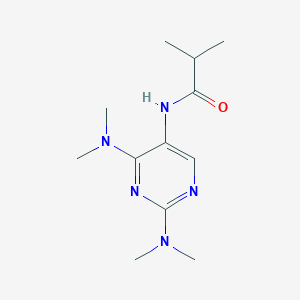
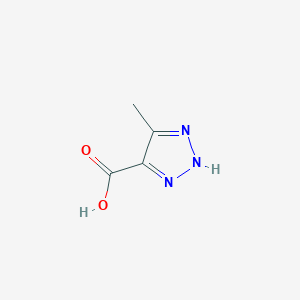
![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)
